Lanthanum tris(2-ethylhexanoate)

Description

The exact mass of the compound Lanthanum tris(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lanthanum tris(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum tris(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

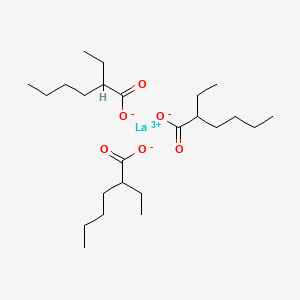

Structure

3D Structure of Parent

Properties

CAS No. |

67816-09-5 |

|---|---|

Molecular Formula |

C8H16LaO2 |

Molecular Weight |

283.12 g/mol |

IUPAC Name |

2-ethylhexanoic acid;lanthanum |

InChI |

InChI=1S/C8H16O2.La/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

ZVGIIEZOXFBDFO-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[La+3] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[La] |

Other CAS No. |

67816-09-5 |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Contextualization Within Organolanthanide Chemistry

Organolanthanide chemistry involves the study of compounds containing at least one bond between a carbon atom and a lanthanide element. researchgate.net Lanthanum, the archetypal element of the series, is a soft, silvery-white metal that is chemically active, readily oxidizing in air. researchgate.netalfachemic.com Organolanthanide compounds are typically sensitive to air and moisture and are known for their unique catalytic activities. alfachemic.com

These compounds are effective catalysts for various organic transformations, including hydrogenation and polymerization reactions. alfachemic.com The catalytic behavior of organolanthanide complexes can be systematically altered by modifying the ligands attached to the lanthanide metal center, which allows for control over their selectivity and reactivity. alfachemic.com Lanthanum tris(2-ethylhexanoate) fits within this class as a stable, soluble source of the lanthanum(III) ion, making it a convenient reagent for catalytic applications and materials synthesis. researchgate.net

Significance of Carboxylate Ligands in Lanthanide Coordination Complexes

The 2-ethylhexanoate (B8288628) groups in Lanthanum tris(2-ethylhexanoate) are carboxylate ligands, which play a crucial role in the structure and function of lanthanide coordination complexes. Carboxylate ligands are versatile because their carboxyl groups can coordinate to metal ions in several different modes, such as monodentate, bidentate chelating, and bridging. This variability allows for the formation of diverse and complex structures, including coordination polymers.

The nature of the carboxylate ligand is a determining factor for the structure of the resulting coordination compound. Furthermore, organic ligands are essential for sensitizing lanthanide ions, which tend to have low optical transition absorption coefficients. By absorbing energy and transferring it to the metal ion, these ligands can enable unique photophysical properties, such as strong luminescence. Aromatic carboxylates, in particular, are often investigated for conferring high chemical stability to the complex.

Overview of Research Trajectories for Lanthanum Tris 2 Ethylhexanoate

Catalysis in Polymerization Reactions

Lanthanum tris(2-ethylhexanoate) has been investigated as a catalyst, often in combination with other reagents, for polymerization reactions. It is particularly noted for its role in the ring-opening polymerization (ROP) of cyclic esters like lactones and carbonates. researchgate.net For instance, lanthanide compounds, including those with carboxylate ligands, are used as initiators for the ROP of monomers such as ε-caprolactone to produce biodegradable polyesters like polycaprolactone. alfachemic.comnih.gov

Research has shown that lanthanide-based catalysts are highly active and can provide good control over the polymerization process, often proceeding through a coordination-insertion mechanism where the monomer inserts into the metal-ligand bond. researchgate.net This allows for the synthesis of polymers with predictable molecular weights and defined structures. The catalytic system's activity can be influenced by the structure of the ligands attached to the lanthanum ion. researchgate.net

Precursor for Materials Synthesis

A significant area of research is the use of Lanthanum tris(2-ethylhexanoate) as a metal-organic precursor for the synthesis of lanthanum-containing nanomaterials. researchgate.net Metal carboxylates are often employed in metal-organic decomposition (MOD) or sol-gel routes to produce metal oxide nanoparticles. unca.eduresearchgate.net Through thermal decomposition, Lanthanum tris(2-ethylhexanoate) can be converted into lanthanum oxide (La₂O₃). nanoient.org

The thermal decomposition of lanthanum carboxylates generally proceeds through the formation of lanthanum dioxycarbonate (La₂O₂CO₃) as an intermediate, which upon further heating, decomposes to the final lanthanum oxide product. researchgate.net This method provides a route to synthesize nano-sized lanthanum oxide particles with controlled morphology and crystallinity. nanoient.orgorientjchem.org These resulting nanomaterials have potential applications in catalysis and electronics. alfachemic.comorientjchem.org For example, lanthanum oxide is used to modify other materials to enhance their catalytic or photocatalytic properties. alfachemic.com

Established Synthetic Routes and Process Parameters

The synthesis of Lanthanum tris(2-ethylhexanoate) is primarily achieved through two well-established methods: direct synthesis and ligand exchange reactions. Each pathway offers distinct advantages and is subject to specific process parameters that influence the outcome of the reaction.

Direct Synthesis Approaches

Direct synthesis involves the reaction of a lanthanum-containing inorganic precursor with 2-ethylhexanoic acid. The most common precursors are lanthanum oxide (La₂O₃) and lanthanum hydroxide (B78521) (La(OH)₃).

The general reaction using lanthanum oxide is as follows:

La₂O₃ + 6 C₈H₁₆O₂ → 2 La(C₈H₁₅O₂)₃ + 3 H₂O

This reaction is typically carried out at elevated temperatures to drive the reaction forward by removing the water produced. The direct fusion of metal oxides or hydroxides with the carboxylic acid at high temperatures is a common approach, though it can sometimes lead to contamination of the final product with unreacted starting materials. google.com The use of a solvent, such as an inert hydrocarbon, can facilitate the reaction and aid in the removal of water through azeotropic distillation.

Another direct approach involves the reaction of powdered lanthanum metal with 2-ethylhexanoic acid, often in the presence of water and oxygen, using mineral oil as a solvent. google.com However, this method is often characterized by very long reaction times. google.com

Ligand Exchange Reaction Pathways

Ligand exchange, or metathesis, is another widely used synthetic strategy. This method involves the reaction of a soluble lanthanum salt with a salt of 2-ethylhexanoic acid, or the direct exchange of a carboxylate ligand for another.

A common approach involves the reaction of a water-soluble lanthanum salt, such as lanthanum nitrate (B79036) (La(NO₃)₃) or lanthanum chloride (LaCl₃), with an alkali metal salt of 2-ethylhexanoic acid, like sodium 2-ethylhexanoate (B8288628). berkeley.edu This precipitation reaction is typically performed in a controlled pH and temperature environment to yield solid, powdery rare earth carboxylates. berkeley.edu

One described method for preparing Lanthanum(III) 2-ethylhexanoate involves dissolving a lanthanum precursor, such as lanthanum chloride, in a solvent like n-octanol, followed by the gradual addition of 2-ethylhexanoic acid (also known as isooctanoic acid) under heating and stirring. google.com The product is then crystallized by evaporating the solvent. google.com

Ligand exchange can also be performed starting from other lanthanum carboxylates, such as lanthanum acetate. The reaction with an excess of 2-ethylhexanoic acid drives the equilibrium towards the formation of the more stable Lanthanum tris(2-ethylhexanoate).

Novel Synthetic Strategies and Scalable Production

Research into the synthesis of metal carboxylates continues to produce novel and more efficient methodologies, with a focus on improving yield, purity, and scalability.

One innovative approach is the electrochemical synthesis of metal 2-ethylhexanoates. This method involves the anodic dissolution of a metal in a solution containing 2-ethylhexanoic acid. mdpi.com While this has been demonstrated for other metals, its application to lanthanum offers a potential route for a clean and controlled synthesis. The process typically uses a low-weight aliphatic alcohol as a solvent and an electroconductive additive. mdpi.com

For scalable production, one-pot synthesis methods are being explored. These methods aim to combine multiple reaction steps into a single vessel, reducing processing time and cost. A one-pot synthesis might involve the in-situ generation of the 2-ethylhexanoate salt followed by the immediate reaction with a lanthanum precursor. Such processes can achieve high conversion rates and yields, making them attractive for industrial applications. google.com Continuous flow reactors also present a promising avenue for the scalable synthesis of metal carboxylates, offering precise control over reaction conditions and consistent product quality.

Influence of Precursor Purity and Stoichiometry on Yield and Composition

The purity of the precursors and the stoichiometry of the reactants are critical factors that significantly impact the yield and final composition of Lanthanum tris(2-ethylhexanoate).

Impurities in the lanthanum precursor, such as other rare earth elements, can lead to a mixed-metal carboxylate product. The presence of water in the reaction mixture can be particularly problematic in direct synthesis methods, as it can affect the reaction equilibrium and potentially lead to the formation of basic carboxylate species. nih.gov Therefore, the use of high-purity, anhydrous lanthanum precursors is often preferred for obtaining a pure final product.

The stoichiometry of the reactants must be carefully controlled to ensure the complete conversion of the lanthanum precursor to the desired tris(2-ethylhexanoate) form. A stoichiometric excess of 2-ethylhexanoic acid is often used to drive the reaction to completion and to avoid the formation of partially substituted products. However, a large excess of the acid can contaminate the final product and may require additional purification steps, such as vacuum distillation, which carries the risk of thermal decomposition of the product. google.com

The following table summarizes the general influence of key parameters on the synthesis of Lanthanum tris(2-ethylhexanoate):

| Parameter | Influence on Yield and Composition |

| Precursor Purity | High purity precursors lead to a purer final product with higher yield. Contamination with other metals can result in mixed-metal carboxylates. |

| Stoichiometry | An excess of 2-ethylhexanoic acid can increase yield by driving the reaction to completion, but a large excess can lead to product contamination. |

| Temperature | Higher temperatures in direct synthesis can increase reaction rates and help remove water, but may also lead to thermal decomposition if not controlled. |

| Solvent | The choice of solvent can affect reactant solubility, reaction rate, and ease of product isolation. Azeotropic removal of water is a key function in direct synthesis. |

| pH (in precipitation methods) | Controls the precipitation of the desired product and can prevent the formation of hydroxides or other basic salts. |

Catalytic Applications of Lanthanum Tris 2 Ethylhexanoate

Polymerization Catalysis

Lanthanum tris(2-ethylhexanoate), as a representative of rare-earth carboxylates, is situated within a class of compounds recognized for their catalytic potential in polymerization. While specific research detailing the catalytic use of Lanthanum tris(2-ethylhexanoate) is limited, the behavior of analogous lanthanum and other rare-earth metal complexes provides a strong framework for understanding its probable applications, particularly in ring-opening polymerization (ROP). Rare-earth metal complexes are noted for their high coordination numbers, large ionic radii, and significant Lewis acidity, which are features that facilitate the coordination and activation of cyclic ester monomers. researchgate.net

Ring-Opening Polymerization of Cyclic Esters (Lactide, ε-Caprolactone, 1,4-Dioxan-2-one)

Lanthanum complexes have demonstrated considerable efficacy as initiators for the ring-opening polymerization (ROP) of various cyclic esters, including lactide (LA), ε-caprolactone (CL), and 1,4-dioxan-2-one (B42840) (PDO). These polymers are of significant interest due to their biodegradability and biocompatibility.

While direct studies on Lanthanum tris(2-ethylhexanoate) are not extensively documented, research on similar lanthanum compounds, such as lanthanum isopropoxide, offers valuable insights. For instance, lanthanum isopropoxide has been successfully used as a single-component initiator for the bulk polymerization of 1,4-dioxan-2-one. researchgate.net The polymerization proceeds efficiently under various conditions, demonstrating the general capability of lanthanum-based initiators for this class of reaction. Similarly, neodymium complexes, which are chemically related to lanthanum, have shown extremely high activity in the ROP of ε-caprolactone, achieving quantitative conversion of the monomer in seconds. bohrium.com This suggests that lanthanum carboxylates like tris(2-ethylhexanoate) would also be active catalysts for these transformations.

The following table summarizes the results from the ring-opening polymerization of 1,4-dioxan-2-one (PDO) using the analogous compound, Lanthanum isopropoxide (La(OiPr)3), showcasing the influence of various reaction parameters on the polymerization outcome.

Table 1: Bulk Polymerization of 1,4-Dioxan-2-one (PDO) Catalyzed by Lanthanum Isopropoxide (La(OiPr)3)

| Entry | [M]0/[I]0 | Temp (°C) | Time (h) | Conv. (%) | Mn,theor ( g/mol ) | Mn,GPC ( g/mol ) | Mw/Mn |

| 1 | 100 | 100 | 2 | 89.2 | 9100 | 8700 | 1.45 |

| 2 | 200 | 100 | 4 | 92.5 | 18900 | 17500 | 1.56 |

| 3 | 300 | 100 | 6 | 94.3 | 28900 | 26700 | 1.62 |

| 4 | 200 | 80 | 6 | 75.6 | 15400 | 14200 | 1.51 |

| 5 | 200 | 120 | 2 | 98.1 | 20000 | 18600 | 1.65 |

Data sourced from a study on Lanthanum isopropoxide. researchgate.net M = Monomer (PDO), I = Initiator (La(OiPr)3). Mn,theor calculated as ([M]0/[I]0) × MWMonomer × Conv. + MWInitiator.

Kinetics: The kinetics of ring-opening polymerization catalyzed by lanthanide complexes typically show a first-order dependence on both the monomer and initiator concentrations. researchgate.net In the case of the polymerization of 1,4-dioxan-2-one with lanthanum isopropoxide, a linear relationship is observed when plotting ln([M]0/[M]t) against polymerization time, confirming a first-order kinetics with respect to the monomer concentration. researchgate.net This kinetic behavior is characteristic of a controlled polymerization process where the concentration of active species remains constant.

Stereocontrol: The control of polymer stereochemistry is a critical aspect of lactide polymerization, as it dictates the physical properties of the resulting polylactide (PLA). Rare-earth catalysts, particularly those with chiral ligands, are instrumental in producing stereoregular PLA. digitellinc.com The two primary mechanisms for stereocontrol are enantiomorphic site control and chain-end control. rsc.org In enantiomorphic site control, the chirality of the catalyst's active site determines which enantiomer of the racemic lactide is polymerized. researchgate.netrsc.org For example, a chiral yttrium alkoxide complex has been shown to polymerize meso-lactide into syndiotactic PLA and rac-lactide into isotactic stereoblock PLA, demonstrating a high degree of stereocontrol. researchgate.net While not specifically demonstrated for Lanthanum tris(2-ethylhexanoate), it is expected that a chiral derivative could likewise influence the stereochemical outcome of lactide polymerization.

In metal-catalyzed ROP, co-initiators and additives are often used to control the polymerization and tailor the properties of the resulting polymer. Alcohols are frequently employed as co-initiators or chain transfer agents. researchgate.net In what is termed "immortal" ROP, each alcohol molecule can initiate the growth of a new polymer chain, allowing for the synthesis of a large number of polymer chains per metal center. This method provides excellent control over the polymer's molecular weight, which is determined by the ratio of monomer to alcohol. Studies on rare-earth complexes have shown that adding isopropanol (B130326) can effectively control the molecular weight of polylactide. researchgate.net

Amines can also serve as co-initiators, often in conjunction with a catalyst like tin(II) octoate, which is structurally related to lanthanum carboxylates. acs.org The use of such systems can facilitate polymerization under milder conditions and provide control over the end-groups of the polymer chains.

Coordination-Insertion Polymerization Pathways

The generally accepted mechanism for the ring-opening polymerization of cyclic esters by rare-earth metal complexes is the coordination-insertion mechanism. researchgate.netresearchgate.net This pathway involves several key steps:

Initiation: The process begins with the reaction between the metal complex (e.g., a lanthanum alkoxide or carboxylate) and an initiating species, often an alcohol, to form a metal alkoxide active species.

Monomer Coordination: A molecule of the cyclic ester monomer coordinates to the Lewis acidic lanthanum center. This coordination polarizes the carbonyl group of the ester, making it more susceptible to nucleophilic attack.

Nucleophilic Attack (Insertion): The alkoxide group, which is attached to the lanthanum center, attacks the activated carbonyl carbon of the coordinated monomer. This leads to the opening of the ester ring and the insertion of the monomer into the lanthanum-alkoxide bond.

Propagation: The newly formed alkoxide end-group can then coordinate and react with subsequent monomer molecules, leading to the propagation of the polymer chain.

Analysis of the resulting polymer from the ROP of 1,4-dioxan-2-one catalyzed by lanthanum isopropoxide has confirmed that the polymerization proceeds via the cleavage of the acyl-oxygen bond of the monomer, which is consistent with the coordination-insertion mechanism. researchgate.net

Comparative Catalytic Activity with Other Rare Earth Carboxylates

The catalytic activity of rare-earth complexes in polymerization is significantly influenced by the specific rare-earth metal used. This effect is often attributed to the differences in ionic radii and Lewis acidity across the lanthanide series. Generally, the catalytic activity in ROP can vary with the ionic radius of the lanthanide ion. researchgate.net For instance, in the polymerization of methyl methacrylate (B99206) catalyzed by rare-earth/phosphorus Lewis pairs, the size of the central metal plays an important role in the catalytic activity. amanote.com

Oxidation Reactions Mediated by Lanthanum Tris(2-ethylhexanoate)

The application of Lanthanum tris(2-ethylhexanoate) as a catalyst in oxidation reactions is not well-documented in scientific literature. While lanthanum-based materials have been employed in certain oxidative processes, these typically involve lanthanum oxides or mixed-metal oxide systems under specific conditions. For example, lanthanum oxide (La₂O₃) has been used as a support for platinum catalysts in CO oxidation and can itself catalyze the oxidative coupling of methane (B114726). bath.ac.ukresearchgate.net Additionally, lanthanum-containing perovskite oxynitrides have been investigated for their potential in visible light-driven applications, which can involve oxidative processes. nih.gov

However, these examples involve inorganic lanthanum compounds rather than organometallic carboxylate complexes like Lanthanum tris(2-ethylhexanoate). The role of carboxylate ligands in oxidation catalysis is often to stabilize high-valent metal centers or to participate in proton-coupled electron transfer events, as seen in some ruthenium-based water oxidation catalysts. There is currently a lack of evidence to suggest that Lanthanum tris(2-ethylhexanoate) is an effective catalyst for common organic oxidation reactions.

Hydrogenation Catalysis with Lanthanum Tris(2-ethylhexanoate)

While specific research focusing exclusively on Lanthanum tris(2-ethylhexanoate) as a primary catalyst in hydrogenation reactions is not extensively documented in publicly available literature, the broader family of lanthanum-containing catalysts has demonstrated significant potential and activity in various hydrogenation processes. Lanthanum compounds, often utilized as catalysts or catalyst promoters, play a crucial role in the hydrogenation of a range of substrates, from nitriles to carbon dioxide. The utility of Lanthanum tris(2-ethylhexanoate) in this context would likely be as a precursor to form active lanthanum-based catalytic species under reaction conditions.

Lanthanum's role in catalysis is frequently associated with its ability to act as a promoter, enhancing the activity, selectivity, and stability of other metal catalysts. For instance, lanthanum has been investigated as a promoter for nickel and copper catalysts in hydrodeoxygenation. However, recent studies have also highlighted the intrinsic catalytic activity of lanthanum itself, particularly when supported on materials like magnesium oxide (MgO).

A notable application of lanthanum catalysis is in the liquid-phase hydrogenation of nitriles. Research has shown that a La/MgO catalyst can exhibit surprisingly high activity and selectivity in the hydrogenation of benzonitrile. d-nb.inforesearchgate.net This catalytic system has been extended to the hydrogenation of other nitriles, including benzyl (B1604629) cyanide, cinnamonitrile, and adiponitrile, demonstrating the versatility of lanthanum-based catalysts. d-nb.inforesearchgate.net

Another significant area where lanthanum-based catalysts have shown promise is in the hydrogenation of carbon dioxide (CO₂) to formate (B1220265). rsc.orgnih.govresearchgate.netnih.govresearchgate.net This reaction is of great interest for CO₂ utilization and hydrogen storage applications. Lanthanum-based metal-organic frameworks (MOFs) have been developed and functionalized with other metals to create highly active and selective catalysts for this transformation. rsc.orgnih.gov For example, a lanthanum(III)-based MOF, JMS-1, has been shown to be effective in converting CO₂ to formate. rsc.orgnih.gov Further functionalization of such MOFs with noble metals like rhodium and iridium has led to catalysts with high turnover numbers for CO₂ hydrogenation. nih.gov

The following table summarizes key research findings on the application of lanthanum-containing catalysts in hydrogenation reactions.

Table 1: Research Findings on Hydrogenation using Lanthanum-Based Catalysts

| Catalyst | Substrate | Key Findings | Reference(s) |

| La/MgO | Benzonitrile | Showed surprisingly high activity and selectivity in liquid-phase hydrogenation. | d-nb.inforesearchgate.net |

| La/MgO | Benzyl Cyanide, Cinnamonitrile, Adiponitrile | The catalyst was effective for the hydrogenation of other nitriles, though conversion varied with the substrate's aliphatic character. | d-nb.inforesearchgate.net |

| Lanthanum-based MOF (JMS-1) | Carbon Dioxide (CO₂) | The MOF itself showed catalytic activity for the conversion of CO₂ to formate. | rsc.orgnih.gov |

| Rh(III)@JMS-5a and Ir(III)@JMS-5a | Carbon Dioxide (CO₂) | Functionalized lanthanum-based MOFs exhibited high turnover numbers (TON), with Ir(III)@JMS-5a reaching a TON of 5473 for formate production. | nih.gov |

These findings underscore the potential of lanthanum compounds as versatile components in the design of novel hydrogenation catalysts. While direct studies on Lanthanum tris(2-ethylhexanoate) are limited, its role as a soluble and reactive precursor for the generation of active lanthanum species in catalytic systems remains a plausible and interesting area for future research.

Hydroformylation Processes Involving Lanthanum Tris(2-ethylhexanoate) Precursors

Hydroformylation, also known as the oxo process, is a major industrial process for the production of aldehydes from alkenes using synthesis gas (a mixture of carbon monoxide and hydrogen). The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most extensively studied and commercially utilized metals for this transformation. google.com

A thorough review of the scientific literature and patent databases indicates a lack of significant research or industrial application of Lanthanum tris(2-ethylhexanoate) or other lanthanum compounds as primary catalysts or catalyst precursors in hydroformylation reactions. The established catalysts for hydroformylation are predominantly based on Group 9 transition metals. These metals, in combination with various ligands, form highly active and selective catalysts that can be tuned to control the regioselectivity (linear vs. branched aldehydes) of the reaction.

The catalytic cycle of hydroformylation involves a series of steps including olefin coordination, migratory insertion of the olefin into a metal-hydride bond, CO insertion, and finally reductive elimination of the aldehyde product. The electronic and steric properties of the metal center and its ligand sphere are critical for the efficiency of each of these steps. To date, lanthanum-based complexes have not been identified as possessing the requisite combination of properties to effectively catalyze this cycle in a manner competitive with established rhodium and cobalt systems.

While lanthanum compounds have found applications in other areas of catalysis, their use as precursors for hydroformylation catalysts does not appear to be a current area of active research or industrial practice. The focus of catalyst development in hydroformylation remains on the refinement of rhodium- and cobalt-based systems and the exploration of other late transition metals.

Precursor Applications in Advanced Materials Science and Nanotechnology

Synthesis of Lanthanum Oxide Nanoparticles

Lanthanum oxide (La₂O₃) nanoparticles are of significant interest due to their unique properties, including a high dielectric constant, a wide bandgap, and catalytic activity. Lanthanum tris(2-ethylhexanoate) can be employed as a precursor in various synthesis routes to produce these nanomaterials with controlled characteristics. The organic ligands of the precursor are removed through thermal decomposition, yielding the desired inorganic oxide. researchgate.netnih.gov

The sol-gel process is a widely used wet-chemical technique for fabricating nanomaterials. While traditionally employing inorganic metal salts like lanthanum nitrate (B79036), the methodology can be adapted for metal-organic precursors such as Lanthanum tris(2-ethylhexanoate). In a typical non-aqueous sol-gel process, the precursor is dissolved in an organic solvent. The formation of a "sol" (a colloidal suspension of solid particles in a liquid) is initiated, which then undergoes gelation to form a "gel" (a solid network in a liquid).

The critical steps involving Lanthanum tris(2-ethylhexanoate) would be:

Dissolution: The precursor is dissolved in a suitable organic solvent, such as hexane (B92381) or toluene.

Hydrolysis and Condensation: Controlled addition of water or an alcohol can induce hydrolysis of the lanthanum carboxylate, followed by condensation reactions to form La-O-La bridges, creating the foundation of the oxide network.

Gelation and Aging: Over time, the network extends throughout the liquid medium, forming a gel. The aging process allows the gel to strengthen.

Drying and Calcination: The solvent is removed from the gel, and a subsequent high-temperature calcination step is performed. During calcination, the 2-ethylhexanoate (B8288628) ligands are thermally decomposed, and the amorphous lanthanum oxide network is converted into a crystalline La₂O₃ structure. biointerfaceresearch.com

Optimization of this process is crucial for achieving desired nanoparticle characteristics. Key parameters include the precursor concentration, the type of solvent, the water-to-precursor molar ratio, pH, and the calcination temperature and duration. For instance, higher calcination temperatures generally lead to larger crystallite sizes and a more defined crystalline structure.

The physical and chemical properties of La₂O₃ nanoparticles are highly dependent on their size, shape (morphology), and crystal structure (phase). By carefully controlling the synthesis parameters using Lanthanum tris(2-ethylhexanoate) as a precursor, these characteristics can be tailored for specific applications.

Morphology and Size Control:

Precursor Concentration: Higher concentrations can lead to increased particle aggregation and larger final particle sizes.

Surfactants/Capping Agents: The addition of surfactants can control particle growth and prevent agglomeration, resulting in smaller, more uniform nanoparticles. The 2-ethylhexanoate ligand itself can act as a capping agent during the initial stages of particle formation.

Reaction Temperature: The temperature of the sol-gel reaction influences the kinetics of hydrolysis and condensation, thereby affecting the final particle size.

Crystalline Phase Control: Lanthanum oxide typically exists in two main crystalline phases: the hexagonal (A-type) and the cubic (C-type) phase. The hexagonal phase is generally more stable at higher temperatures. The final crystalline phase is primarily determined by the calcination temperature. Thermal decomposition of lanthanum-containing precursors often yields an amorphous or intermediate phase (like lanthanum oxycarbonate, La₂O₂CO₃) at lower temperatures, which then transforms to the desired oxide phase upon further heating. researchgate.netnih.gov Studies on the thermal decomposition of lanthanum hydroxide (B78521), a related compound, show a transformation to LaOOH at around 330°C, with further decomposition to pure La₂O₃ occurring above 490°C. researchgate.net

The table below summarizes the influence of key synthesis parameters on the final nanoparticle properties.

| Parameter | Effect on Nanoparticle Properties | Research Finding |

| Calcination Temperature | Higher temperatures increase crystallinity and particle size. Can induce phase transition from cubic to hexagonal La₂O₃. | The final decomposition of lanthanum carbonate to stable lanthanum oxide nanocrystals occurs at high temperatures (e.g., 850°C). biointerfaceresearch.com |

| Precursor Concentration | Affects nucleation and growth rates; higher concentrations can lead to larger or more agglomerated particles. | The concentration of the precursor solution in deposition techniques directly impacts the resulting film thickness and roughness. scispace.com |

| Solvent Type | Influences precursor solubility and reaction kinetics, which can alter particle morphology. | Different solvents can impact the quality and uniformity of thin films produced by solution deposition. researchgate.net |

| Additives (e.g., Surfactants) | Can control particle size and prevent agglomeration, leading to monodisperse nanoparticles. | Polyethylene glycol (PEG) has been used as a surfactant in sol-gel synthesis to control particle size. rsc.org |

Thin Film Deposition

Lanthanum tris(2-ethylhexanoate) is a suitable precursor for forming lanthanum-containing thin films, which are essential components in various electronic and optical devices. Its utility is most prominent in solution-based deposition techniques.

CVD and ALD are powerful vapor-phase techniques used to grow high-purity, uniform, and conformal thin films. These methods require precursors that are volatile and thermally stable, allowing them to be transported in the gas phase to a substrate surface where they react to form the film.

Commonly used lanthanum precursors for ALD and CVD include β-diketonates like La(thd)₃ (tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III)) and cyclopentadienyl-based compounds such as La(EtCp)₃ or La(iPrCp)₃. jkps.or.krmdpi.comjkps.or.kr These molecules possess the requisite volatility and reactivity for self-limiting surface reactions in ALD or controlled decomposition in CVD.

The use of Lanthanum tris(2-ethylhexanoate) as a precursor in CVD or ALD processes is not widely documented in scientific literature. Its larger molecular structure and long alkyl chains likely result in lower volatility compared to the more compact β-diketonate or cyclopentadienyl (B1206354) precursors, making it less suitable for conventional vapor deposition techniques.

Solution-based methods offer a low-cost and scalable alternative to vapor-phase deposition. Lanthanum tris(2-ethylhexanoate) is well-suited for these techniques due to its solubility in common organic solvents.

Spin Coating: This technique is used to create highly uniform thin films on flat substrates. ossila.com The process involves:

Solution Preparation: Lanthanum tris(2-ethylhexanoate) is dissolved in a suitable solvent (e.g., hexane, toluene) to a specific concentration.

Dispensing: A small amount of the precursor solution is dispensed onto the center of a substrate.

Rotation: The substrate is rotated at high speed (typically 1000-6000 rpm). Centrifugal force causes the solution to spread evenly across the surface.

Drying & Annealing: The solvent evaporates during rotation, leaving a solid film of the precursor. A subsequent annealing (calcination) step at high temperature decomposes the organic ligands to form a lanthanum oxide thin film.

Dip Coating: This method is effective for coating substrates of various shapes. The process involves the controlled withdrawal of a substrate from a precursor solution. The film thickness is determined by factors such as withdrawal speed, solution viscosity, and solvent evaporation rate. As with spin coating, a final annealing step is required to convert the precursor film to the desired oxide.

| Parameter | Influence on Film Properties |

| Solution Concentration | Directly affects the final film thickness. |

| Spin/Withdrawal Speed | Higher speeds generally result in thinner films. |

| Solvent Volatility | Affects the drying rate and can influence film uniformity and morphology. |

| Annealing Temperature & Time | Determines the completeness of organic removal, film crystallinity, and density. |

A primary application for lanthanum oxide thin films is in the fabrication of high-k dielectric layers for microelectronic devices, particularly as gate oxides in metal-oxide-semiconductor field-effect transistors (MOSFETs). As transistors shrink, the traditional silicon dioxide (SiO₂) gate dielectric becomes too thin, leading to excessive leakage current. Materials with a higher dielectric constant (k), such as La₂O₃, can be physically thicker for the same capacitance, thus mitigating leakage.

Thin films derived from Lanthanum tris(2-ethylhexanoate) via solution-based methods can be processed to create these high-k layers. After depositing the precursor film onto a silicon wafer using spin or dip coating, a high-temperature annealing step is performed. This not only converts the precursor to lanthanum oxide but can also lead to the formation of a lanthanum silicate (B1173343) (LaSiOₓ) layer at the interface with the silicon substrate. This silicate layer is often desirable as it provides a stable, high-quality interface with low defect density.

The table below lists key properties of La₂O₃ that make it a compelling high-k material.

| Property | Value | Significance |

| Dielectric Constant (k) | ~27 | Allows for a physically thicker film compared to SiO₂ (k≈3.9), reducing leakage current. |

| Band Gap | 4.3 - 5.6 eV | A sufficiently wide band gap is needed to ensure good insulating properties. |

| Leakage Current Density | < 10⁻⁸ A/cm² (achieved in ALD films) | Demonstrates excellent insulating capability, crucial for low-power electronics. researchgate.net |

Development of Functional Coatings and Surface Treatments

Lanthanum tris(2-ethylhexanoate) is utilized in the formulation of functional coatings, where it primarily acts as a thermal stabilizer and adhesion promoter. Its solubility in organic solvents allows for its incorporation into various coating systems designed to protect metal surfaces and enhance the durability of polymeric materials.

One of the key applications of lanthanum tris(2-ethylhexanoate) is as a thermal stabilizer for polyvinyl chloride (PVC). researchgate.net During the processing and service life of PVC, it is susceptible to thermal degradation, which involves the release of hydrochloric acid and the formation of undesirable color and mechanical properties. Lanthanum tris(2-ethylhexanoate) helps to mitigate this degradation process. The lanthanum cation can coordinate with the labile chlorine atoms in the PVC chain, stabilizing them and inhibiting the initiation of dehydrochlorination. researchgate.net Furthermore, the carboxylate ligands can absorb the released hydrochloric acid, preventing its catalytic effect on further degradation. plaschina.com.cn

Research has shown that the effectiveness of lanthanum carboxylates as thermal stabilizers is influenced by the structure of the carboxylate ligand. While a direct comparison with other lanthanum carboxylates under identical conditions is not extensively detailed in the available literature, studies on various lanthanum fatty acid salts indicate that the length of the hydrocarbon chain can impact the stabilization performance. researchgate.net

In the context of surface treatments for metals, lanthanum tris(2-ethylhexanoate) can be used in protective coatings. Although detailed performance data for anti-corrosion coatings specifically formulated with this compound are not widely published, the general principle involves the formation of a protective lanthanum oxide or hydroxide layer at the metal-coating interface. This layer can act as a barrier to corrosive species, thereby enhancing the corrosion resistance of the substrate.

Role in Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The synthesis of lanthanide-based MOFs (Ln-MOFs) has garnered significant interest due to their potential applications in catalysis, gas storage, and luminescence. rsc.orgrsc.org The high coordination numbers and flexible coordination geometries of lanthanide ions offer the possibility of forming diverse and stable framework structures. rsc.org

The common precursors for the synthesis of Ln-MOFs are typically lanthanide salts such as nitrates and chlorides, which are reacted with multitopic organic linkers containing carboxylate, sulfonate, or amine functional groups. rsc.orgrsc.orgchalcogen.romdpi.comresearchgate.net The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or water, sometimes under solvothermal conditions. rsc.orgmdpi.com

While lanthanum carboxylates, in general, are used in the synthesis of coordination polymers, the direct application of Lanthanum tris(2-ethylhexanoate) as a precursor for the synthesis of crystalline, porous MOFs is not extensively documented in the reviewed scientific literature. The bulky and flexible nature of the 2-ethylhexanoate ligand may hinder the formation of highly ordered, porous frameworks typically associated with MOFs.

However, research on other lanthanum carboxylates provides insight into the potential for using such compounds in the synthesis of coordination polymers. For instance, lanthanide pivalates have been used to synthesize 1D coordination polymers. mdpi.com These studies demonstrate that the choice of the carboxylate ligand plays a crucial role in determining the dimensionality and structure of the resulting coordination polymer. mdpi.com

The following table provides examples of lanthanum-based MOFs synthesized from other lanthanum precursors, illustrating the common synthetic approaches and resulting properties.

| MOF Name/Formula | Lanthanum Precursor | Organic Linker | Solvent | Key Properties/Applications |

| SLUG-51 (Eu-doped La) | Lanthanum(III) nitrate hexahydrate | 2,6-Naphthalenedicarboxylic acid | Dimethylformamide (DMF) | Luminescence, sensing of organic molecules. rsc.org |

| La-BDC-MOF | Lanthanum nitrate hexahydrate | 1,4-Benzenedicarboxylic acid (BDC) | Dimethylformamide (DMF) | Crystalline, thermally stable, potential for fluorescent applications. chalcogen.roresearchgate.net |

| La(BTC)(DMF)₂(H₂O) | Lanthanum(III) nitrate hexahydrate | 1,3,5-Benzenetricarboxylic acid (BTC) | N,N-Dimethylformamide/Water | Well-developed crystalline structure, thermal stability. mdpi.com |

Integration in Hybrid Materials and Composites

Lanthanum tris(2-ethylhexanoate) can serve as a precursor for the in-situ generation of lanthanum-containing nanoparticles within a polymer matrix, leading to the formation of hybrid materials and composites. The decomposition of the organometallic precursor at elevated temperatures results in the formation of lanthanum oxide (La₂O₃) nanoparticles, which can impart improved properties to the host material.

The primary application in this area is the use of lanthanum tris(2-ethylhexanoate) in the preparation of polymer composites with enhanced thermal stability and mechanical properties. For example, its incorporation into PVC can lead to the formation of finely dispersed lanthanum oxide particles upon heating, which can act as thermal stabilizers. researchgate.net

While specific studies detailing the use of Lanthanum tris(2-ethylhexanoate) in advanced polymer composites are limited, research on the incorporation of lanthanum oxide nanoparticles in various polymer matrices provides a basis for understanding the potential benefits. For instance, the addition of La₂O₃ nanoparticles to epoxy resin has been shown to result in polymer concrete with acceptable mechanical properties. ptmk.net The dispersion of these nanoparticles throughout the polymer matrix is crucial for achieving the desired property enhancements. ptmk.net

Furthermore, lanthanide carboxylates, including those of lanthanum, have been investigated as precursors for catalysts in diene polymerization. nova.edu The reaction of lanthanum carboxylates with co-catalysts can generate active species for the polymerization of monomers like isoprene (B109036) and styrene. nova.edu This suggests a potential application of Lanthanum tris(2-ethylhexanoate) in the synthesis of specialized polymer composites.

The table below summarizes the synthesis of lanthanum oxide nanoparticles from various precursors, which is relevant to the potential application of Lanthanum tris(2-ethylhexanoate) in creating hybrid materials.

| Precursor | Synthesis Method | Resulting Nanoparticle | Key Findings |

| Lanthanum nitrate hexahydrate | Sol-gel | Lanthanum oxide (La₂O₃) | Formation of net-like nanoparticles with a size of ~37 nm. biointerfaceresearch.comresearchgate.net |

| Lanthanum nitrate | Green synthesis using Eclipta prostrata extract | Lanthanum oxide (La₂O₃) | Biosynthesis of nanoparticles with antimicrobial activity. innspub.net |

| Lanthanum nitrate hexahydrate | Co-precipitation | Lanthanum oxide (La₂O₃) | Polycrystalline nanoparticles with a hexagonal structure. mocedes.org |

| [La(acacen)(NO₃)(H₂O)] | Thermal decomposition | Lanthanum oxide (La₂O₃) | Formation of orthorhombic phase nanoparticles at 900°C. orientjchem.org |

Mechanistic Investigations and Reaction Dynamics

Ligand Reactivity and Exchange Mechanisms in Lanthanum Tris(2-ethylhexanoate) Systems

The reactivity of Lanthanum tris(2-ethylhexanoate) is intrinsically linked to the behavior of its 2-ethylhexanoate (B8288628) ligands. These carboxylate ligands are not merely static counter-ions but play a dynamic role in the coordination sphere of the lanthanum ion. Ligand exchange, a fundamental process in organometallic chemistry, is a key aspect of its reactivity.

In solution, the 2-ethylhexanoate ligands can undergo exchange with other coordinating species present in the reaction medium. This process is often a prerequisite for catalysis, as it allows substrate molecules to access the catalytically active lanthanum center. The exchange mechanism can be influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the temperature. While specific kinetic studies on the ligand exchange of Lanthanum tris(2-ethylhexanoate) are not extensively documented in publicly available literature, general principles of lanthanide coordination chemistry suggest that these exchanges are typically rapid, owing to the labile nature of the bonds between the hard lanthanum(III) cation and the oxygen atoms of the carboxylate groups.

In-situ Spectroscopic Studies of Reaction Intermediates

The direct observation of transient species and reaction intermediates is paramount for unraveling complex reaction mechanisms. In-situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, have proven invaluable in this regard. nih.gov

Attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy allows for the real-time monitoring of chemical transformations in solution. For instance, studies on precursor solutions containing lanthanum nitrate (B79036) and 2-ethylhexanoic acid (2-EHA) in ethanol (B145695) have shown the partial conversion of the initial lanthanum salts into lanthanum 2-ethylhexanoates. researchgate.net This indicates that the formation of the title compound can occur in solution prior to its intended application.

Table 1: Spectroscopic Observations of Lanthanum Complex Reactions

| Technique | System | Observation | Implication | Reference |

| ATR-FTIR | Lanthanum nitrate and 2-ethylhexanoic acid in ethanol | Partial conversion to metal 2-ethylhexanoates. | Formation of Lanthanum tris(2-ethylhexanoate) can occur in solution from its precursors. | researchgate.net |

| In-situ FTIR | Tris(isopropylcyclopentadienyl)lanthanum and water | Ligand exchange and carbonate formation at low temperatures. | Ligands can react to form intermediate species during a process. | nih.gov |

Elucidation of Active Species in Catalytic Cycles

In many catalytic applications, the initially introduced catalyst precursor, such as Lanthanum tris(2-ethylhexanoate), is not the true catalytically active species. Instead, it undergoes a transformation under reaction conditions to generate the active catalyst. The elucidation of these active species is a critical step in understanding and improving the catalytic cycle.

While specific research identifying the active species derived from Lanthanum tris(2-ethylhexanoate) in various catalytic reactions is sparse, general knowledge of lanthanide catalysis suggests that the active species could be a coordinatively unsaturated lanthanum complex. This is formed by the partial or complete dissociation of one or more 2-ethylhexanoate ligands, creating vacant coordination sites for substrate binding and activation.

The nature of the active species is likely dependent on the specific reaction environment. For example, in polymerization reactions, the active species might be a cationic lanthanum complex formed by the reaction of Lanthanum tris(2-ethylhexanoate) with a co-catalyst. In oxidation catalysis, the active species could involve a lanthanum-peroxo or lanthanum-oxo species formed by the reaction with an oxidant. The identification of these transient species often requires a combination of in-situ spectroscopic techniques and computational modeling.

Kinetic and Thermodynamic Analysis of Lanthanum Tris(2-ethylhexanoate)-Mediated Reactions

The rates and equilibrium positions of chemical reactions are governed by their kinetic and thermodynamic parameters, respectively. A quantitative understanding of these factors is essential for process optimization.

Thermodynamics: The thermodynamic stability of Lanthanum tris(2-ethylhexanoate) and its complexes with other molecules is a key determinant of its behavior. Potentiometric studies on various lanthanum carboxylates have been conducted to determine their stability constants. rsc.org These constants provide a measure of the strength of the interaction between the lanthanum ion and the carboxylate ligands. While specific data for the 2-ethylhexanoate ligand is not readily available in these studies, the general trends observed for other carboxylates can provide qualitative insights. The chelation effect and the basicity of the carboxylate group are significant factors influencing the stability of these complexes.

Kinetics: The kinetic analysis of reactions mediated by Lanthanum tris(2-ethylhexanoate) involves determining the reaction order, rate constants, and activation energy. cbseacademic.nic.in Such studies provide information on how the reaction rate depends on the concentrations of the catalyst and reactants, as well as the temperature. For instance, in a catalytic reaction, a kinetic study could reveal whether the rate-determining step involves ligand exchange, substrate coordination, or the chemical transformation of the coordinated substrate. While detailed kinetic analyses for specific reactions catalyzed by Lanthanum tris(2-ethylhexanoate) are not widespread in the literature, standard methods of chemical kinetics, such as monitoring the concentration of reactants or products over time, can be applied. nih.gov

Table 2: Key Parameters in Mechanistic Analysis

| Parameter | Definition | Significance in Lanthanum Tris(2-ethylhexanoate) Systems |

| Ligand Exchange Rate | The speed at which ligands in the coordination sphere of the lanthanum ion are replaced by other molecules. | Influences the rate at which substrates can access the catalytic center. |

| Stability Constant (β) | An equilibrium constant for the formation of a complex in solution. | Indicates the thermodynamic stability of the Lanthanum tris(2-ethylhexanoate) complex and its affinity for other ligands. |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Reveals the dependence of the reaction rate on the concentration of the catalyst and reactants. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the temperature sensitivity of the reaction rate. |

Future Research Directions and Emerging Paradigms

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of metal carboxylates often involves multi-step processes that can be energy-intensive and generate undesirable byproducts. Future research is increasingly focused on developing sustainable and green synthetic routes for lanthanum tris(2-ethylhexanoate) that align with the principles of green chemistry.

Key research thrusts include:

Solvent-Free and Alternative Solvent Reactions: Moving away from conventional organic solvents to either solvent-free reaction conditions or the use of greener alternatives like water, supercritical fluids, or ionic liquids. This minimizes volatile organic compound (VOC) emissions and reduces the environmental impact of the synthesis process.

Energy-Efficient Synthesis: Exploring low-temperature synthesis methods, such as reactive crystallization, which can significantly reduce the energy consumption compared to traditional heating methods. nih.gov A recent development in the synthesis of lanthanum hydroxychloride, for example, highlights a low-temperature route with a short preparation time, showcasing a promising direction for other lanthanum compounds. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves moving away from methods that require agents like triethylamine (B128534) to trap byproducts. researchgate.net

Bio-based Feedstocks: Investigating the use of 2-ethylhexanoic acid derived from renewable, bio-based sources instead of petrochemicals to reduce the carbon footprint of the entire product lifecycle.

The growing emphasis on green chemistry is exemplified by the increasing interest in low-toxicity lanthanum compounds, such as lanthanum nitrate (B79036), as catalysts for organic synthesis under mild conditions. stanfordmaterials.com This trend is expected to heavily influence the future production methods of lanthanum tris(2-ethylhexanoate), prioritizing environmental and operational safety. stanfordmaterials.com

Expansion of Catalytic Scope and Development of Asymmetric Catalysis

While lanthanum tris(2-ethylhexanoate) is known for its role as a precursor and catalyst, particularly in polymerization, significant opportunities exist for expanding its catalytic applications. researchgate.netamericanelements.com Future research will likely concentrate on harnessing the unique electronic properties of the lanthanum ion for more complex and selective transformations.

A particularly promising frontier is asymmetric catalysis , where chiral lanthanum complexes are used to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry. Research has already demonstrated that chiral lanthanum complexes, formed in situ, can effectively catalyze the epoxidation of α,β-unsaturated ketones with outstanding enantioselectivity (up to >99% enantiomeric excess). nih.gov The proposed mechanism involving a dinuclear active species suggests that a deeper understanding of the catalyst's structure could lead to even more efficient and selective asymmetric catalysts. nih.gov

Future developments are anticipated in the following areas:

Novel Ligand Design: The catalytic activity of lanthanide complexes is highly dependent on the ligand environment. researchgate.net Synthesizing lanthanum tris(2-ethylhexanoate) derivatives with modified or entirely new chiral ligands is a key strategy for unlocking new types of asymmetric transformations.

Ring-Opening Polymerization (ROP): Lanthanide catalysts are highly effective for the ROP of cyclic esters like caprolactone (B156226) and carbonates. researchgate.netalfachemic.com Future work will focus on achieving greater control over polymer molecular weight, polydispersity, and microstructure (e.g., stereoselectivity) by fine-tuning the catalyst structure.

C-H Bond Activation and Functionalization: A grand challenge in catalysis is the selective activation of strong carbon-hydrogen bonds. The development of lanthanum-based catalysts capable of mediating such reactions would be a significant breakthrough for organic synthesis.

Environmental Catalysis: Lanthanum-based materials have shown promise in environmental applications, such as the photocatalytic degradation of pollutants. alfachemic.com Research into using lanthanum tris(2-ethylhexanoate) as a precursor for highly active and stable photocatalysts is an emerging area.

| Catalytic Application | Current Status | Future Direction |

| Polymerization | Used as an initiator for ring-opening polymerization of cyclic esters. americanelements.comalfachemic.com | Enhanced control over polymer architecture; synthesis of novel biodegradable copolymers. |

| Asymmetric Catalysis | Demonstrated high enantioselectivity in epoxidation reactions with chiral La-complexes. nih.gov | Development of new chiral ligands; expansion to other asymmetric transformations (e.g., aldol, Michael additions). |

| Condensation Reactions | Lanthanum compounds catalyze reactions like the synthesis of ortho-Phenylphenol. alfachemic.com | Broader application in fine chemical synthesis; development of more robust and recyclable catalysts. |

| Coupling Reactions | Lanthanum oxides used for methane (B114726) coupling. alfachemic.com | Design of homogeneous lanthanum carboxylate catalysts for cross-coupling reactions. |

Tailored Material Design for Specific High-Performance Applications

Lanthanum tris(2-ethylhexanoate) serves as an excellent molecular precursor for the synthesis of advanced materials through methods like sol-gel processing and metal-organic deposition (MOD). researchgate.net Its solubility in organic solvents allows for the creation of thin films, nanoparticles, and composite materials with precisely controlled stoichiometry and morphology.

Future research will focus on the tailored design of materials for specific high-performance applications:

Electronics and Optics: Lanthanum oxide (La₂O₃) is a high-k dielectric material used in semiconductors. Lanthanum tris(2-ethylhexanoate) can be used as a liquid precursor to deposit uniform La₂O₃ thin films. Future work will aim to create mixed-metal oxide films (e.g., lanthanum zirconium oxide) with tailored dielectric properties. Furthermore, lanthanum-containing glasses have applications in specialized optics. samaterials.com

Thermoelectric Materials: Lanthanum telluride (La₃₋ₓTe₄) is a high-performance n-type thermoelectric material that can convert waste heat into electricity. aps.org The use of organometallic precursors like lanthanum tris(2-ethylhexanoate) could offer more controlled, lower-temperature synthesis routes to these materials compared to traditional high-temperature methods. aps.org

Luminescent Materials: Lanthanide compounds are famous for their unique luminescent properties. By co-doping with other lanthanides or incorporating them into host matrices derived from lanthanum tris(2-ethylhexanoate), novel phosphors for applications in solid-state lighting, displays, and bio-imaging can be developed. Research into lanthanide zinc carboxylates as precursors to nanomaterials hints at this potential. nih.gov

Porous Materials: Lanthanum carboxylate metal-organic frameworks (MOFs) have demonstrated exceptional stability and high selectivity for gas separation (e.g., CO₂ over N₂). acs.org Designing new porous materials derived from 2-ethylhexanoate (B8288628) and other functionalized carboxylate ligands could lead to advanced materials for carbon capture, storage, and catalysis.

| Application Area | Target Material | Function of La(C₈H₁₅O₂)₃ | Research Goal |

| Electronics | Lanthanum Oxide (La₂O₃), Mixed Oxides | Molecular Precursor | Deposition of high-k dielectric thin films for next-generation transistors. |

| Energy | Lanthanum Telluride (La₃₋ₓTe₄) | Precursor | Low-temperature synthesis of high-efficiency thermoelectric materials. aps.org |

| Optics | Lanthanum-doped Glasses, Phosphors | Precursor/Dopant Source | Development of materials for advanced lenses and solid-state lighting. samaterials.com |

| Separations | Metal-Organic Frameworks (MOFs) | Building Block | Creation of stable, selective porous materials for CO₂ capture. acs.org |

| Polymers | PVC Composites | Thermal Stabilizer | Enhancing the thermal stability and lifetime of polymers. researchgate.net |

Interdisciplinary Research at the Interface of Chemistry and Engineering

The progression of lanthanum tris(2-ethylhexanoate) from a laboratory chemical to a component in advanced technologies requires deep collaboration between chemists and engineers. The interface of chemistry and engineering is where fundamental discoveries are translated into practical, scalable solutions.

Key areas for interdisciplinary research include:

Process Engineering and Scale-up: While chemists may develop novel, sustainable synthetic routes in the lab, chemical engineers are essential for designing, optimizing, and scaling up these processes for industrial production. This includes reactor design, process control, and economic analysis, such as for new hydrometallurgical routes. nih.gov

Materials Engineering: The fabrication of functional devices from materials derived from lanthanum tris(2-ethylhexanoate) is a core materials engineering task. For example, chemists synthesize the precursor, while engineers develop the deposition techniques (e.g., spin coating, chemical vapor deposition) to create uniform films and then integrate them into electronic or optical devices.

Catalytic Reactor Design: For catalytic applications, chemists focus on the molecular-level activity of the catalyst, whereas chemical engineers design the reactors to maximize efficiency, manage heat transfer, and facilitate catalyst separation and recycling. The development of catalysts for biodiesel production via transesterification is a prime example of this synergy. mdpi.com

Computational Modeling and Simulation: A powerful interdisciplinary tool involves using computational chemistry to predict the properties of new lanthanum complexes and materials. These theoretical insights can guide chemists in their synthetic efforts. Simultaneously, process simulation by engineers can model the performance of these new materials in real-world applications before they are even synthesized, saving time and resources.

The successful development of next-generation technologies based on lanthanum tris(2-ethylhexanoate) will depend on breaking down traditional silos and fostering a collaborative environment where chemical principles and engineering challenges are addressed in concert.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling lanthanum tris(2-ethylhexanoate) in laboratory settings?

- Methodological Answer : When handling lanthanum tris(2-ethylhexanoate), use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood or well-ventilated area to avoid inhalation of vapors. Avoid contact with oxidizers and halogens, as reactive decomposition products may form. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Store in sealed containers away from heat and ignition sources .

Q. What standard characterization techniques confirm the purity and structure of lanthanum tris(2-ethylhexanoate)?

- Methodological Answer : Key techniques include:

- Elemental Analysis : Quantify lanthanum and carbon content to verify stoichiometry.

- FTIR Spectroscopy : Identify carboxylate stretching bands (e.g., asymmetric COO⁻ at ~1540–1650 cm⁻¹ and symmetric COO⁻ at ~1400–1450 cm⁻¹) to confirm ligand coordination .

- NMR Spectroscopy : Use ¹H NMR in deuterated solvents to analyze organic ligand environments (e.g., ethylhexanoate methyl/methylene groups).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Q. How should lanthanum tris(2-ethylhexanoate) be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Keep at room temperature (15–25°C) in a dry, ventilated area separate from strong oxidizers (e.g., peroxides, chlorates). Monitor for discoloration or precipitate formation, which may indicate degradation .

Advanced Research Questions

Q. What analytical methodologies identify by-products from catalytic applications of lanthanum tris(2-ethylhexanoate)?

- Methodological Answer : Use GC-MS to detect volatile organic by-products (e.g., esters or aldehydes) in reaction mixtures. For non-volatile residues, employ HPLC-UV/Vis or X-ray Diffraction (XRD) to characterize crystalline intermediates. Quantify trace metal impurities via ICP-OES to assess catalyst leaching .

Q. How do solvent polarity and temperature affect the catalytic efficiency of lanthanum tris(2-ethylhexanoate) in esterification?

- Methodological Answer : Design experiments comparing reaction rates in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents. Monitor conversion using ¹H NMR or titration . At elevated temperatures (60–100°C), track activation energy via Arrhenius plots. Note that polar solvents may enhance substrate solubility but reduce catalyst stability due to ligand dissociation .

Q. What computational models predict the coordination behavior of lanthanum tris(2-ethylhexanoate) in solution?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to model ligand exchange dynamics and stability of La³⁺-carboxylate complexes. Use software like Gaussian or ORCA to simulate solvation effects (e.g., dielectric constant adjustments). Validate predictions with EXAFS or NMR relaxation measurements to assess coordination geometry .

Data Analysis and Contradiction Management

Q. How should researchers resolve discrepancies in reported catalytic activity of lanthanum tris(2-ethylhexanoate) across studies?

- Methodological Answer : Cross-validate experimental conditions (e.g., substrate ratios, moisture levels). Use control experiments to isolate catalyst-specific effects vs. side reactions. Compare activation parameters (ΔH‡, ΔS‡) to identify mechanistic differences. Publish raw data and statistical analyses (e.g., ANOVA) to enhance reproducibility .

Q. What strategies mitigate environmental risks during disposal of lanthanum tris(2-ethylhexanoate) waste?

- Methodological Answer : Neutralize waste with aqueous bicarbonate, then adsorb onto activated carbon or silica gel. Avoid aqueous discharge; instead, incinerate at licensed facilities with scrubbers for metal oxide fumes. Follow OECD guidelines for aquatic toxicity testing to assess long-term ecological impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.